

BAY-299 as a chemical probe for TAF1 and BRD1

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BAY-299: A Chemical Probe for TAF1 and BRD1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-299 is a potent and selective chemical probe targeting the bromodomains of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1), also known as BRPF2. This guide provides a comprehensive overview of **BAY-299**, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use. The information is intended to facilitate the use of **BAY-299** as a tool to investigate the biological roles of TAF1 and BRD1 in health and disease.

Introduction

Epigenetic regulation is a critical layer of gene expression control, and "reader" domains that recognize post-translational modifications on histones are key players in this process. Bromodomains are a class of reader domains that specifically bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. The dysregulation of bromodomain-containing proteins has been implicated in a variety of diseases, including cancer and inflammatory disorders.

TAF1 is the largest subunit of the general transcription factor TFIID, playing a central role in the initiation of transcription by RNA polymerase II.[1][2] It possesses two bromodomains (BD1 and BD2) that are involved in recognizing acetylated histones and other acetylated proteins, contributing to the regulation of gene expression.[3][4] BRD1 (BRPF2) is a scaffolding protein



that is a component of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF and HBO1 complexes.[5][6] These complexes are involved in the acetylation of histones H3 and H4, leading to transcriptional activation.[6]

Given the therapeutic potential of targeting bromodomains, the development of potent and selective chemical probes is crucial for dissecting the specific functions of individual bromodomain-containing proteins. **BAY-299** has emerged as a valuable tool for studying the roles of TAF1 and BRD1.[5]

Quantitative Data

The following tables summarize the in vitro and cellular potency and selectivity of **BAY-299** against various bromodomains.

Table 1: In Vitro Inhibitory Activity of BAY-299

Target	Assay	IC50 (nM)	Reference
TAF1 BD2	TR-FRET	8	[7]
TAF1 BD2	BROMOscan®	13	[5][8]
BRD1 (BRPF2) BD	TR-FRET	67	[7]
BRD1 (BRPF2) BD	AlphaScreen	97	[7]
BRD1 (BRPF2)	BROMOscan®	6	[5][9]
TAF1L BD2	TR-FRET	106	[7]
BRPF1 BD	TR-FRET	3150	[7]
BRPF3 BD	TR-FRET	5550	[7]

Table 2: Cellular Activity of BAY-299



Assay	Cell Line	Target Interaction	IC50 (nM)	Reference
NanoBRET™	HEK293	BRD1 (BRPF2) - Histone H4	575	[7][10]
NanoBRET™	HEK293	BRD1 (BRPF2) - Histone H3.3	825	[7][10]
NanoBRET™	HEK293	TAF1 BD2 - Histone H4	970	[7]
NanoBRET™	HEK293	TAF1 BD2 - Histone H3.3	1400	[7][10]
Cell Proliferation (GI50)	MOLM-13	-	1060	[7]
Cell Proliferation (GI50)	MV4-11	-	2630	[7]
Cell Proliferation (GI50)	769-P	-	3210	[7]
Cell Proliferation (GI50)	Jurkat	-	3900	[7]
Cell Proliferation (IC50)	MDA-MB-231	-	48,000	[7]

Table 3: Selectivity Profile of BAY-299

Target Family	Selectivity	Reference
BRPF family (over BRPF1 and BRPF3)	>30-fold	[5][10]
BRD9 and ATAD2	>30-fold	[5][10]
BRD4	>300-fold	[5][10]



Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **BAY-299**.

In Vitro Binding Assays

This assay is used to measure the binding affinity of **BAY-299** to purified bromodomain proteins.

Materials:

- Purified, biotinylated TAF1 BD2 or BRD1 (BRPF2) bromodomain protein.
- Acetylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac).
- Europium-labeled streptavidin (donor fluorophore).
- APC-labeled anti-histone antibody (acceptor fluorophore).
- Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
- BAY-299 serially diluted in DMSO.
- 384-well low-volume black plates.

· Protocol:

- Add 2 μL of serially diluted BAY-299 or DMSO (vehicle control) to the assay plate.
- \circ Prepare a master mix containing the biotinylated bromodomain protein and the acetylated histone peptide in assay buffer. Add 4 μL of this mix to each well.
- Incubate for 15 minutes at room temperature.
- \circ Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled antihistone antibody in assay buffer. Add 4 μ L of this mix to each well.
- Incubate for 60 minutes at room temperature, protected from light.



- Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.

This bead-based proximity assay also measures binding affinity.

Materials:

- GST-tagged TAF1 BD2 or BRD1 (BRPF2) bromodomain protein.
- Biotinylated acetylated histone peptide ligand.
- Glutathione-coated donor beads.
- Streptavidin-coated acceptor beads.
- Assay buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
- BAY-299 serially diluted in DMSO.
- 384-well white opaque plates.

· Protocol:

- Add 2.5 μL of serially diluted BAY-299 or DMSO to the assay plate.
- Add 2.5 μL of a solution containing the GST-tagged bromodomain and biotinylated histone peptide in assay buffer.
- Incubate for 30 minutes at room temperature.
- Add 5 μL of a suspension containing both donor and acceptor beads in assay buffer.
- Incubate for 60-90 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.



Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay

This assay measures the engagement of **BAY-299** with its target proteins in live cells.

- Materials:
 - HEK293 cells.
 - Plasmid encoding NanoLuc®-TAF1 BD2 or NanoLuc®-BRD1 (BRPF2) fusion protein.
 - Plasmid encoding HaloTag®-Histone H3.3 or H4.
 - Opti-MEM I Reduced Serum Medium.
 - Transfection reagent (e.g., FuGENE® HD).
 - NanoBRET™ Nano-Glo® Substrate.
 - HaloTag® NanoBRET™ 618 Ligand (tracer).
 - **BAY-299** serially diluted in DMSO.
 - 96-well white plates.

Protocol:

- Co-transfect HEK293 cells with the NanoLuc®-bromodomain and HaloTag®-histone plasmids and seed into 96-well plates.
- Incubate for 24 hours.
- Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for 4 hours.
- Add serially diluted BAY-299 or DMSO to the wells and incubate for 2 hours.
- Add the NanoBRET™ Nano-Glo® Substrate.



- Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460 nm and acceptor emission >600 nm).
- Calculate the NanoBRET™ ratio and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

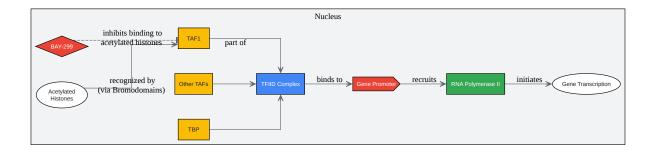
This colorimetric assay is used to determine the effect of **BAY-299** on cell proliferation.

- Materials:
 - Cancer cell lines of interest (e.g., MOLM-13, MV4-11).
 - Complete cell culture medium.
 - Cell Counting Kit-8 (CCK-8) solution.
 - BAY-299 serially diluted in DMSO.
 - o 96-well clear plates.
- Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
 - Treat the cells with serially diluted BAY-299 or DMSO (vehicle control).
 - Incubate for 72 hours.
 - Add 10 μL of CCK-8 solution to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.



Signaling Pathways and Experimental Workflows

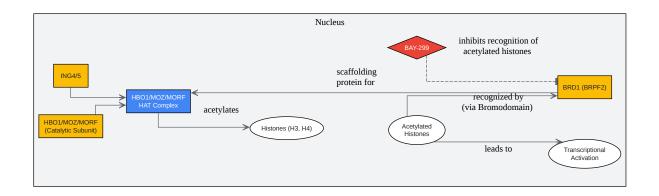
The following diagrams illustrate the known signaling roles of TAF1 and BRD1 and a typical experimental workflow for characterizing a chemical probe like **BAY-299**.



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Caption: TAF1's role in the TFIID complex and transcription initiation.

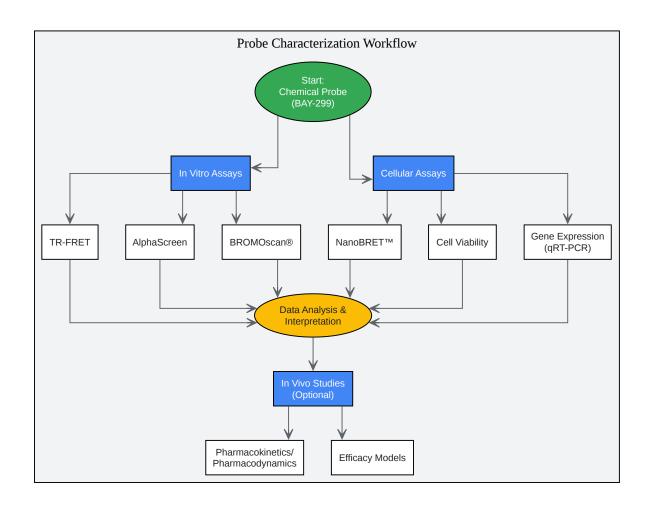




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Caption: BRD1's function as a scaffold in HAT complexes.





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Caption: A typical workflow for characterizing a chemical probe.

Conclusion

BAY-299 is a well-characterized chemical probe that exhibits high potency for the bromodomains of TAF1 and BRD1, along with good selectivity over other bromodomain families. Its demonstrated cellular activity and the availability of detailed experimental protocols



make it an invaluable tool for the scientific community. By using **BAY-299**, researchers can further elucidate the specific roles of TAF1 and BRD1 in transcriptional regulation, DNA damage response, and cell cycle control, and explore their potential as therapeutic targets in various diseases. The structurally similar inactive control, BAY-364, provides a crucial tool for validating on-target effects.[5] Careful consideration of the dual-target nature of **BAY-299** is essential when interpreting experimental results.

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